molecular formula C8H7N5OS B284815 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No. B284815
M. Wt: 221.24 g/mol
InChI Key: UAXOIYXDVMODJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one, also known as APTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. APTP belongs to the class of triazolopyrimidine derivatives and is known for its unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is not fully understood, but it is believed to act through multiple pathways. 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anticancer properties. It has also been shown to inhibit the activity of certain viral enzymes, which may contribute to its antiviral properties.
Biochemical and Physiological Effects
5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells. In viral infections, 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to inhibit viral replication and reduce viral load. Additionally, 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been shown to have multiple potential applications, including as an anticancer and antiviral agent. However, one limitation of 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is that its mechanism of action is not fully understood, which may hinder its development as a drug. Additionally, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective drugs. Additionally, further studies are needed to determine the safety and efficacy of 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in humans. Another direction for research is to explore the potential use of 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one in combination with other drugs for the treatment of cancer and viral infections. Overall, 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has the potential to be a valuable tool in the development of new drugs for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves a multi-step process that requires expertise in organic chemistry. The most commonly used method for synthesizing 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is the reaction between 3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one and 5-aminopyrimidine in the presence of a suitable catalyst. This method has been optimized and yields 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one with high purity and yield.

Scientific Research Applications

5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has also been studied for its potential use as an antiviral agent, as it has been shown to inhibit the replication of certain viruses. Additionally, 5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one has been tested for its potential use as an anti-inflammatory agent.

properties

Molecular Formula

C8H7N5OS

Molecular Weight

221.24 g/mol

IUPAC Name

5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C8H7N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h1,4H,3,9H2,(H,10,11,14)

InChI Key

UAXOIYXDVMODJY-UHFFFAOYSA-N

Isomeric SMILES

C#CCSC1=NNC2=NC(=O)C=C(N21)N

SMILES

C#CCSC1=NNC2=NC(=O)C=C(N21)N

Canonical SMILES

C#CCSC1=NNC2=NC(=O)C=C(N21)N

Origin of Product

United States

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